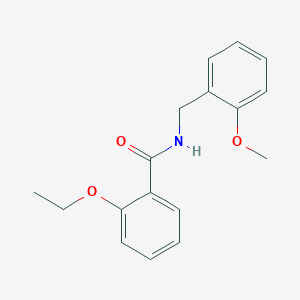
2-ethoxy-N-(2-methoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-(2-methoxybenzyl)benzamide: is a chemical compound with the linear formula C₂H₅OC₆H₄CONH₂ . Its molecular weight is approximately 165.19 g/mol . This compound features an ethoxy group (C₂H₅O) attached to the benzamide moiety, which contains a benzyl group (C₆H₅CH₂) substituted at the ortho position by a methoxy group (OCH₃).
Preparation Methods
The synthetic routes for this compound involve the reaction of appropriate starting materials. While specific methods may vary, here’s a general outline:
Industrial Production Methods: Unfortunately, detailed industrial production methods for this compound are not widely available. academic research provides insights into its synthesis.
Chemical Reactions Analysis
Let’s explore the reactions that 2-ethoxy-N-(2-methoxybenzyl)benzamide can undergo:
-
Benzylic Position Reactions: : Due to the benzylic position (adjacent to the benzene ring), this compound can participate in various reactions:
Free Radical Bromination: The benzylic hydrogen can be replaced by a bromine atom via free radical bromination.
Nucleophilic Substitution (SN1 or SN2): Depending on the specific structure, benzylic halides can react via either SN1 (resonance-stabilized carbocation) or SN2 pathways.
-
Common Reagents and Conditions: : N-bromosuccinimide (NBS) is often used for bromination reactions. Other reagents may vary based on the specific transformation.
-
Major Products: : The major product of benzylic bromination would be the corresponding brominated compound.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as a model compound for studying benzylic reactions.
Biology and Medicine: Research may explore its interactions with biological targets or its potential as a drug candidate.
Industry: If industrially produced, it could have applications in pharmaceuticals or materials.
Mechanism of Action
The exact mechanism by which 2-ethoxy-N-(2-methoxybenzyl)benzamide exerts its effects remains an area of investigation. Researchers would study its interactions with specific molecular targets and signaling pathways.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-21-16-11-7-5-9-14(16)17(19)18-12-13-8-4-6-10-15(13)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
UBDPBZGTAJLUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















